molecular formula C15H10O4 B191410 Hispidol CAS No. 5786-54-9

Hispidol

Cat. No.: B191410
CAS No.: 5786-54-9
M. Wt: 254.24 g/mol
InChI Key: KEZLDSPIRVZOKZ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Hispidol is known to primarily target TNF-α , a cytokine involved in systemic inflammation . It inhibits TNF-α induced adhesion of monocytes to colon epithelial cells . This interaction plays a crucial role in the development of inflammatory bowel disease (IBD), making this compound a potential therapeutic for this condition .

Mode of Action

This compound exhibits a potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells . This inhibition corresponds to the additional inhibitory activity against AP-1 transcriptional activity, another transcription factor required for high-level TNF-α expression .

Biochemical Pathways

This compound is formed in cell cultures by metabolic spillover when the pool of its precursor, isoliquiritigenin, builds up as a result of an imbalance between the upstream and downstream segments of the phenylpropanoid pathway . This reflects the plasticity of plant secondary metabolism .

Result of Action

This compound has been found to have significant antidepressant-like activities . It was observed to be effective and comparable to fluoxetine in immobility tests . These results suggest that this compound acts mainly through serotonergic and/or dopaminergic systems . It also shows potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells, which is one of the hallmark events leading to IBD .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the oral administration of this compound suppresses TNBS-induced rat colitis significantly and dose-dependently . .

Biochemical Analysis

Biochemical Properties

Hispidol interacts with several enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters . This compound’s interaction with this enzyme suggests that it may have a significant impact on neurotransmitter levels and, consequently, on neural function .

Cellular Effects

This compound has been shown to have a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound’s inhibition of MAO-A can lead to increased levels of neurotransmitters, which can influence cell signaling and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to MAO-A, inhibiting the enzyme’s activity and leading to increased levels of neurotransmitters . This binding interaction is likely responsible for many of this compound’s observed effects, including its potential antidepressant activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . This compound has been found to have antidepressant-like activities at certain dosages, with effects comparable to those of fluoxetine, a commonly used antidepressant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with MAO-A, an enzyme involved in the metabolism of neurotransmitters . This compound’s inhibition of this enzyme suggests that it may have a significant impact on metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hispidol can be synthesized through the condensation of isoliquiritigenin with malonyl-CoA via chalcone synthase activity. This reaction is typically catalyzed by peroxidases, such as MtPRX1 and MtPRX2, which exhibit aurone synthase activity . The reaction conditions often involve the use of high-performance liquid chromatography coupled with photodiode and mass spectrometry detection .

Industrial Production Methods

Industrial production of this compound involves the use of genetically reprogrammed plant cell cultures. By integrating metabolomics and transcriptomics, researchers can induce the accumulation of this compound in cell cultures, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Hispidol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aurones like this compound.

    Reduction: Reduced forms of aurones.

    Substitution: Substituted aurone derivatives.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZLDSPIRVZOKZ-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-4',6-Dihydroxyaurone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5786-54-9
Record name Hispidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5786-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hispidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HISPIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-4',6-Dihydroxyaurone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 °C
Record name (Z)-4',6-Dihydroxyaurone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hispidol
Reactant of Route 2
Hispidol
Reactant of Route 3
Hispidol
Reactant of Route 4
Hispidol
Reactant of Route 5
Hispidol
Reactant of Route 6
Hispidol
Customer
Q & A

Q1: What is Hispidol and where is it found?

A1: this compound is a naturally occurring aurone, a class of flavonoids. It is primarily found in plants like Medicago truncatula (barrel medic) [] and Poncirus trifoliata (trifoliate orange) [].

Q2: How does this compound exert its biological effects?

A2: this compound exhibits its effects through various mechanisms:

  • Antioxidant activity: this compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and elevating the activity of antioxidant enzymes []. This contributes to its lifespan-extending and stress-protective effects in Caenorhabditis elegans (roundworm).
  • Dietary restriction mimetic: this compound influences dietary restriction pathways by modulating pharyngeal pumping rates in C. elegans [], potentially contributing to its longevity-promoting effects.
  • Monoamine oxidase-B (MAO-B) inhibition: this compound and its analogs have demonstrated selective inhibition of MAO-B [, , ]. This enzyme plays a role in the breakdown of neurotransmitters, making this compound a potential therapeutic target for neurodegenerative diseases.
  • Anti-inflammatory activity: this compound analogs have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) []. This suggests potential therapeutic applications in inflammatory conditions.

Q3: What is the role of DAF-16/FOXO in this compound's mechanism of action?

A3: Research suggests that this compound's longevity-promoting effects in C. elegans are dependent on the DAF-16/FOXO transcription factor []. This compound treatment enhanced the nuclear translocation of DAF-16, indicating its activation, which is crucial for its lifespan-extending effects.

Q4: What are the potential therapeutic applications of this compound?

A4: Based on current research, this compound shows promise in the following areas:

  • Neurodegenerative diseases: Its MAO-B inhibitory activity and anti-inflammatory properties suggest potential in conditions like Parkinson's and Alzheimer's diseases [, ].
  • Aging and age-related disorders: this compound's ability to extend lifespan and improve healthspan parameters in C. elegans, potentially through antioxidant and dietary restriction mechanisms, warrants further investigation [].

Q5: How does the structure of this compound relate to its activity?

A5: Structure-activity relationship (SAR) studies, particularly with this compound analogs modified at the ring-B position, reveal crucial insights []:

  • MAO-B Selectivity: Specific substitutions on the ring-B contribute to enhanced selectivity for MAO-B inhibition, a desirable property for minimizing side effects [].
  • Potency and Efficacy: Modifications to the this compound scaffold can significantly influence its potency against MAO-B and its ability to inhibit pro-inflammatory mediators [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.